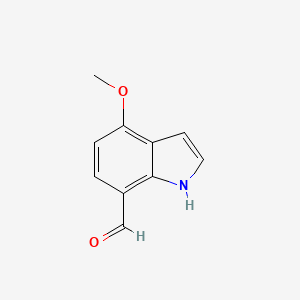

4-Methoxy-1H-indole-7-carbaldehyde

Description

BenchChem offers high-quality 4-Methoxy-1H-indole-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1H-indole-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1H-indole-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7(6-12)10-8(9)4-5-11-10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVFEBDTJJNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole Scaffolds in Organic Chemistry and Material Science

The indole (B1671886) ring system is a fundamental structural component found in a multitude of naturally occurring and synthetic compounds. derpharmachemica.com Its prevalence in biologically active molecules has rendered it a "privileged scaffold" in medicinal chemistry. nih.govijpsr.com Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govmdpi.com For instance, vinca (B1221190) alkaloids, which feature an indole core, are well-established anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Beyond its medicinal importance, the indole scaffold is also a valuable building block in material science. acs.org The electron-rich nature of the indole ring allows for the construction of organic materials with interesting photophysical and electronic properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. acs.orgchim.it

Overview of Methoxy Substituted Indole Derivatives in Contemporary Chemical Research

The introduction of a methoxy (B1213986) group to the indole (B1671886) scaffold can significantly influence its chemical behavior and biological profile. chim.it The position of the methoxy group on the indole ring can direct the regioselectivity of further chemical transformations. nih.gov Methoxy-substituted indoles are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com For example, methoxy-substituted indole derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines. nih.gov The presence of the methoxy group can enhance the binding affinity of these compounds to biological targets. nih.govmdpi.com Furthermore, these derivatives are utilized in the development of fluorescent probes for biological imaging due to their intrinsic photophysical properties. chemimpex.com

Positioning of 4 Methoxy 1h Indole 7 Carbaldehyde Within Complex Indole Systems

Regioselective Formylation Strategies on Methoxy-Activated Indole Precursors

The introduction of a formyl group onto a methoxy-activated indole ring requires precise control of regioselectivity. The electron-donating nature of the methoxy (B1213986) group enhances the nucleophilicity of the indole nucleus, influencing the position of electrophilic substitution. chim.it

Vilsmeier-Haack Formylation at C-7 in Methoxyindoles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.org The reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt. wikipedia.orgwikipedia.org This electrophilic species then attacks the electron-rich indole ring.

For methoxyindoles, the position of formylation is highly dependent on the location of the methoxy group. While formylation of indoles generally occurs at the C-3 position due to the high electron density, the presence of a methoxy group can direct the substitution to other positions. Specifically, in the case of 4-methoxyindole (B31235), formylation at the C-7 position can be achieved, although the synthesis of indole-7-carbaldehydes is generally challenging due to the lower nucleophilicity of the C-7 position compared to C-3. acs.org The synthesis of 7-methoxy-1H-indole-3-carbaldehyde has been demonstrated using the Vilsmeier-Haack reaction on 2-methoxy-6-methyl-aniline, followed by cyclization. google.com

Comparative Analysis of Formylation at C-7 versus C-2 or C-3 in Substituted Indoles

The regioselectivity of indole formylation is a well-studied aspect of indole chemistry. The C-3 position is the most nucleophilic and is therefore the most common site for electrophilic substitution, including formylation. chemistrysteps.com However, substitution at the C-2 and C-7 positions can be achieved under specific conditions or with appropriately substituted indole precursors.

The synthesis of indole-2-carbaldehydes and indole-7-carbaldehydes is considered more challenging than that of their C-3 counterparts due to the reduced nucleophilicity of these positions. acs.org The presence of directing groups or the use of specific catalysts can influence the site of formylation. For instance, a recent study demonstrated a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzed formylation of indoles that allowed for the synthesis of C-2, C-6, and C-7 formylated indoles. acs.org

In substituted indoles, the interplay between existing substituents and the incoming formyl group dictates the final product. For example, in 2-substituted indoles, formylation typically occurs at the C-3 position. acs.org The Vilsmeier-Haack reaction generally favors formylation of electron-rich arenes. organic-chemistry.org

Direct and Indirect Formylation Techniques

Both direct and indirect methods can be employed for the formylation of methoxyindoles.

Direct Formylation: The Vilsmeier-Haack reaction is a prime example of a direct formylation method, where the formyl group is introduced in a single step using a formylating agent. chemistrysteps.comwikipedia.org Another direct approach involves the use of trimethyl orthoformate as a carbonyl source, catalyzed by boron trifluoride etherate, which has shown success in formylating various positions on the indole ring, including C-7. acs.org

Indirect Formylation: Indirect methods involve the introduction of a group that can be later converted into a formyl group. While less common for simple indole carbaldehydes, these multi-step approaches can be valuable for the synthesis of more complex or specifically substituted derivatives.

Multi-Step Synthesis from Precursors Bearing Methoxy Functionality

The synthesis of 4-methoxy-1H-indole-7-carbaldehyde and its isomers can also be achieved through multi-step sequences that either start with a pre-functionalized methoxy precursor or introduce the methoxy group during the synthesis.

Construction of Indole Ring Systems with Pre-existing Methoxy Groups

Several classic indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, are commonly used to construct the indole ring from precursors that already contain a methoxy group. chim.it For example, the Fischer indole synthesis can utilize methoxy-substituted phenylhydrazines to generate the corresponding methoxyindoles. sci-hub.sersc.org

A specific example involves the synthesis of 4-methoxyindole from 1-methoxy-2-methyl-3-nitrobenzene. This multi-step process includes the formation of an enamine intermediate followed by reductive cyclization using activated zinc to yield 4-methoxy-1H-indole. chemicalbook.com This precursor can then be subjected to a regioselective formylation to introduce the aldehyde at the C-7 position.

Strategic Placement of Aldehyde Functionality at C-7

The introduction of an aldehyde group at the C-7 position of the indole nucleus is a key transformation that has been addressed through various innovative strategies. Directing group-assisted C-H activation has emerged as a powerful tool for achieving site-selective functionalization of the indole's benzene (B151609) ring. acs.orgresearchgate.net These methods often overcome the inherent electronic preference for substitution at the C2 and C3 positions of the pyrrole (B145914) moiety. nih.gov

One prominent strategy involves the use of a directing group on the indole nitrogen. For instance, the installation of a P(O)tBu2 group at the N1 position can direct palladium and copper catalysts to facilitate arylation at the C7 and C6 positions, respectively. researchgate.netacs.org Further diversification of the C7 position, including the introduction of an aldehyde group, can be achieved through subsequent transformations of the installed aryl group or by direct C-H carbonylation. acs.org A rhodium(I)-catalyzed system utilizing an N-PtBu2 group has been developed for the C7-alkylation of indoles with activated olefins. acs.org

Transition-metal-free approaches have also been explored. A notable example is the boron-mediated directed C-H hydroxylation, where the installation of a pivaloyl group at the N1 position directs borylation to the C7 position, which can then be converted to a hydroxyl group. acs.org While not a direct formylation, this method provides a strategically functionalized intermediate for subsequent oxidation to the desired aldehyde.

The Vilsmeier-Haack reaction, a classic method for formylation, can also be applied to appropriately substituted indoles. For instance, the formylation of 7-methoxyindole (B1360046) using reagents like POCl₃/DMF can introduce an aldehyde group at a specific position, although regioselectivity can be a challenge depending on the substrate. nih.gov

| Strategy | Key Reagents/Catalysts | Position(s) Functionalized | Reference |

|---|---|---|---|

| Directing Group-Assisted C-H Arylation | N-P(O)tBu2, Pd or Cu catalyst | C7, C6 | researchgate.netacs.org |

| Directing Group-Assisted C-H Alkylation | N-PtBu2, Rh(I) catalyst | C7 | acs.org |

| Transition-Metal-Free C-H Borylation/Hydroxylation | Pivaloyl group, BBr3 | C7 | acs.org |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Variable | nih.gov |

Novel and Green Synthetic Approaches to Indole-Carbaldehydes

Recent advancements in organic synthesis have emphasized the development of more sustainable and efficient methods. This trend extends to the synthesis of indole-carbaldehydes, with a focus on catalytic methods and one-pot reactions.

Transition-metal catalysis plays a pivotal role in the modern synthesis of functionalized indoles. rsc.org Catalytic systems offer advantages in terms of efficiency, selectivity, and reduced waste generation compared to stoichiometric reagents. A variety of transition metals, including palladium, copper, rhodium, ruthenium, and iron, have been successfully employed for indole functionalization. derpharmachemica.com

Copper-catalyzed reactions, for example, have been utilized for the C-H functionalization of indoles with alcohols, which serve as greener alkylating agents. rsc.org Palladium-catalyzed oxidative annulation of pyrroles with ketones provides a route to functionalized indoles. derpharmachemica.com Furthermore, iron-catalyzed intramolecular cyclization of N-substituted anilines offers another pathway to indole scaffolds. derpharmachemica.com

Organocatalysis has also emerged as a powerful, metal-free alternative for indole functionalization. Chiral primary amine catalysts, for instance, can facilitate the enantioselective conjugate addition of indoles to α,β-unsaturated aldehydes. acs.org This approach allows for the construction of chiral indole derivatives with high enantiocontrol. acs.org

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. researchgate.net Several one-pot methodologies have been developed for the synthesis of indole derivatives.

For instance, a three-component reaction involving enaminones, indoles, and acenaphthylene-1,2-dione, catalyzed by piperidine (B6355638) and p-methylbenzenesulfonic acid, provides a regioselective synthesis of highly functionalized bis-indoles in a one-pot, two-step sequence. nih.gov Another example is the one-pot synthesis of diindolylmethanes from indole and aldehydes under solvent-free conditions. nih.gov

The Fischer indole synthesis, a cornerstone of indole chemistry, has also been adapted to one-pot, microwave-assisted conditions, significantly reducing reaction times and improving yields. researchgate.net These one-pot approaches streamline the synthesis of complex indole structures and align with the principles of green chemistry.

Stereochemical Control and Enantioselective Synthesis in Related Indole Scaffolds

The synthesis of enantiomerically pure indole derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Significant efforts have been dedicated to developing methods for stereochemical control in the synthesis of indole-containing scaffolds. nih.gov

Catalytic enantioselective methods are at the forefront of this field. For example, a catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds has been developed, involving the intramolecular amido-cupration of an allene (B1206475) followed by an asymmetric addition to carbonyl compounds. rsc.org This method allows for the one-pot construction of chiral indoles with high regio- and enantioselectivity. rsc.org

Organocatalysis has also proven to be a valuable tool for enantioselective indole alkylations. The use of chiral imidazolidinone catalysts enables the conjugate addition of indoles to α,β-unsaturated aldehydes with excellent enantiocontrol. acs.org Furthermore, the catalytic asymmetric [3+2] cycloaddition of 2-indolylmethanols with p-hydroxystyrenes, facilitated by a chiral phosphoramide, provides access to chiral cyclopenta[b]indole (B15071945) scaffolds in high yields and enantioselectivities. acs.org

The development of synthetic routes that allow for the creation of multiple stereogenic centers in a single operation is particularly noteworthy. One such approach involves the Birch reductive alkylation of 2-aminobiphenyls to generate polyenes that undergo a palladium(II)-catalyzed oxidative amination cascade, yielding the tetracyclic skeleton of indole alkaloids with up to four stereogenic centers. nih.gov

| Method | Catalyst/Reagent | Type of Stereocontrol | Product Scaffold | Reference |

|---|---|---|---|---|

| Catalytic Amido-cupration/Asymmetric Addition | Copper catalyst | Enantioselective | 2-(2-hydroxyethyl)indoles | rsc.org |

| Organocatalytic Conjugate Addition | Chiral Imidazolidinone | Enantioselective | Indole alkylation products | acs.org |

| Catalytic Asymmetric [3+2] Cycloaddition | Chiral Phosphoramide | Enantioselective | Cyclopenta[b]indoles | acs.org |

| Pd(II)-catalyzed Oxidative Amination Cascade | Palladium(II) catalyst | Diastereoselective | Tetracyclic Indole Alkaloids | nih.gov |

Transformations Involving the Aldehyde Moiety at C-7

The aldehyde group at the C-7 position is a key site for various chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazones, Imines, Thiosemicarbazones)

The aldehyde functionality of 4-Methoxy-1H-indole-7-carbaldehyde readily undergoes condensation reactions with a variety of nitrogen-based nucleophiles. These reactions are fundamental in the synthesis of more complex molecular architectures. For instance, the reaction with primary amines leads to the formation of imines, also known as Schiff bases.

While direct examples for 4-Methoxy-1H-indole-7-carbaldehyde are not extensively detailed in the provided results, the general reactivity of indole aldehydes suggests that it would react with hydrazines to form hydrazones and with thiosemicarbazide (B42300) to yield thiosemicarbazones. cymitquimica.comresearchgate.net These reactions are typically catalyzed by acid and involve the initial nucleophilic attack of the nitrogen atom on the aldehyde carbon, followed by dehydration. The formation of such derivatives is a common strategy in medicinal chemistry to generate compounds with potential biological activities.

For example, a general procedure for the formation of an imine from an indole-3-carboxaldehyde (B46971) involves dissolving the aldehyde in ethanol (B145695), adding the amine and acetic acid, and refluxing the mixture. nih.gov This method can be adapted for 4-Methoxy-1H-indole-7-carbaldehyde to produce a range of imine derivatives.

Oxidation Reactions for Carboxylic Acid Derivatization

The aldehyde group at C-7 can be oxidized to the corresponding carboxylic acid, 4-methoxy-1H-indole-7-carboxylic acid. This transformation is a crucial step in the synthesis of various indole-based compounds with potential pharmaceutical applications. Common oxidizing agents can be employed for this purpose, although specific conditions for this particular molecule require careful consideration to avoid side reactions on the electron-rich indole ring.

The resulting carboxylic acid can then be further derivatized. For instance, it can be converted to an ester, such as methyl 4-methoxy-1H-indole-7-carboxylate, through esterification reactions. moldb.comsigmaaldrich.com

Reduction Reactions

The aldehyde group of 4-Methoxy-1H-indole-7-carbaldehyde can be reduced to a hydroxymethyl group, yielding (4-methoxy-1H-indol-7-yl)methanol. moldb.com This transformation is typically achieved using reducing agents like sodium borohydride. The resulting alcohol can serve as a versatile intermediate for further synthetic modifications. For example, a similar reduction of an indole-4-carbaldehyde to the corresponding 4-hydroxymethylindole has been reported using sodium borohydride. arkat-usa.org

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring system is inherently electron-rich and susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring.

Functionalization at Unsubstituted Positions of the Indole Ring (e.g., Halogenation)

The unsubstituted positions on the indole ring of 4-Methoxy-1H-indole-7-carbaldehyde are potential sites for further functionalization through electrophilic aromatic substitution reactions. nih.gov Halogenation, for instance, can introduce halogen atoms onto the indole core. While specific studies on the halogenation of 4-Methoxy-1H-indole-7-carbaldehyde are not prevalent in the search results, the general principles of indole chemistry suggest that positions C-2, C-3, C-5, and C-6 are potential targets. The directing effects of both the C-4 methoxy and C-7 aldehyde groups would need to be considered to predict the major product. Enzymatic halogenation has emerged as a method for the selective halogenation of indole derivatives. nih.gov

Nucleophilic Reactivity and Addition Pathways

The electrophilic nature of the C7-carbaldehyde group, influenced by the electron-donating methoxy group at the C4-position and the inherent electronic properties of the indole nucleus, governs its susceptibility to nucleophilic attack. The interplay of these electronic effects dictates the regioselectivity and stereoselectivity of addition reactions.

The aldehyde functionality of 4-Methoxy-1H-indole-7-carbaldehyde readily undergoes nucleophilic addition reactions with a variety of nucleophiles. These reactions are fundamental to the elaboration of the indole scaffold and the introduction of new functional groups. Common nucleophilic additions include the formation of alcohols via reduction with hydride reagents or addition of organometallic species, and the formation of imines and related C-N bonded structures through condensation with amines.

Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the nucleophilic reactivity of this compound. By calculating the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for nucleophilic attack. Such studies suggest that the LUMO is localized on the carbaldehyde group, confirming its electrophilicity and susceptibility to nucleophiles.

Cycloaddition Reactions and Fused-Ring System Formation

The indole core of 4-Methoxy-1H-indole-7-carbaldehyde can participate as a diene or dienophile in cycloaddition reactions, leading to the construction of complex, fused-ring systems. These reactions are powerful tools for the synthesis of polycyclic indole alkaloids and related pharmacologically active compounds.

Formation of Pyrroloquinolines and Pyrroloindoles

A significant application of 4-Methoxy-1H-indole-7-carbaldehyde is in the synthesis of pyrroloquinolines. For instance, it can undergo a Brønsted acid-catalyzed [4+2]-heterocyclization with anilines and electron-rich alkenes to afford pyrrolo[3,2,1-ij]quinoline derivatives. This multicomponent reaction proceeds through the in-situ formation of an imine from the indole-7-carbaldehyde and the aniline, which then acts as the dienophile in the cycloaddition with the alkene.

While specific examples detailing the direct use of 4-Methoxy-1H-indole-7-carbaldehyde in the synthesis of pyrroloindoles are not extensively documented in readily available literature, the general reactivity of indole derivatives suggests its potential in such transformations. Pyrroloindoles are often synthesized through various strategies, including intramolecular cyclizations of appropriately substituted indoles.

Intramolecular Cyclization Pathways

The functional groups on the 4-Methoxy-1H-indole-7-carbaldehyde scaffold can be manipulated to create precursors for intramolecular cyclization reactions, leading to the formation of novel fused-ring systems. These reactions are often catalyzed by transition metals, such as palladium, and proceed through various mechanisms, including Heck reactions and other C-C and C-N bond-forming processes. encyclopedia.pub

For example, the aldehyde group can be converted into an alkene or an alkyne, and the indole nitrogen can be functionalized with a suitable tether containing a reactive partner. Subsequent intramolecular cyclization can then lead to the formation of five-, six-, or seven-membered rings fused to the indole core. The regioselectivity of these cyclizations is influenced by the nature of the catalyst, the length and flexibility of the tether, and the electronic properties of the indole ring.

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of the reactions involving 4-Methoxy-1H-indole-7-carbaldehyde is crucial for optimizing reaction conditions and predicting product outcomes. A combination of experimental studies and computational modeling is often employed for this purpose.

For nucleophilic addition reactions, the mechanism generally involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol product. In the case of imine formation, the initial addition of the amine is followed by dehydration to afford the final product.

The mechanism of cycloaddition reactions, such as the formation of pyrroloquinolines, involves a series of steps. As mentioned, the reaction is initiated by the formation of an iminium ion, which then undergoes a [4+2] cycloaddition with an electron-rich alkene. The stereochemical outcome of these reactions is often controlled by the catalyst and the reaction conditions.

Intramolecular cyclization reactions catalyzed by transition metals like palladium proceed through a catalytic cycle that typically involves oxidative addition, migratory insertion, and reductive elimination steps. The specific details of the mechanism can vary depending on the nature of the substrates and the catalytic system employed. Computational modeling can be a powerful tool to map out the potential energy surfaces of these complex reaction pathways and to identify the key transition states and intermediates.

Derivatives and Advanced Molecular Architectures from 4 Methoxy 1h Indole 7 Carbaldehyde

Synthesis of Polyfunctionalized Indole-7-carbaldehyde Derivatives

The inherent reactivity of the aldehyde and the methoxy-activated indole (B1671886) nucleus allows for the straightforward synthesis of various polyfunctionalized derivatives.

Methoxy-Activated Indole Carbohydrazides

The synthesis of indole-7-carbohydrazides from methoxy-activated indoles has been successfully demonstrated. For instance, starting from 4,6-dimethoxy-2,3-diphenylindole-7-carbaldehyde, an indole hydrazone can be synthesized through a Schiff base reaction with hydrazine (B178648) hydrate. dergipark.org.tr This reaction highlights the accessibility of the carbaldehyde group for condensation reactions. A new range of indole-7-carbohydrazides has also been synthesized from readily available 3-phenyl and 2,3-diphenyl 4,6-dimethoxyindoles. researchgate.netnku.edu.tr The structures of these novel compounds were confirmed using various spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry. researchgate.netnku.edu.tr

| Starting Material | Reagent | Product | Reference |

| 4,6-dimethoxy-2,3-diphenylindole-7-carbaldehyde | Hydrazine hydrate | Indole hydrazone | dergipark.org.tr |

| 3-Phenyl-4,6-dimethoxyindole | (multi-step) | Indole-7-carbohydrazide | researchgate.netnku.edu.tr |

| 2,3-Diphenyl-4,6-dimethoxyindole | (multi-step) | Indole-7-carbohydrazide | researchgate.netnku.edu.tr |

Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives can be synthesized via a condensation reaction between an aldehyde and a thiosemicarbazide (B42300). nih.gov Specifically, a thiosemicarbazone derived from indole-7-carbaldehyde has been synthesized and characterized. nih.gov This synthesis is typically achieved through a Schiff base reaction. aku.edu.tr The general procedure involves reacting the indole-7-carbaldehyde with the appropriate thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. aku.edu.tr

| Aldehyde | Reagent | Product Type | Reference |

| Indole-7-carbaldehyde | Thiosemicarbazide | Indole-7-carbaldehyde thiosemicarbazone | nih.gov |

| Benzaldehyde derivatives | Thiosemicarbazide | Benzylidene thiosemicarbazone derivatives | nih.gov |

| Indole-3-carboxyaldehyde | Thiosemicarbazides | Indole-3-carboxyaldehyde thiosemicarbazones | aku.edu.tr |

Development of Bis-Indole Systems Featuring Methoxy (B1213986) and Carbaldehyde Units

Bis-indole compounds, characterized by two indole moieties linked together, can be synthesized using indole aldehydes. The reaction of two moles of an indole with an aldehyde results in the formation of a carbon-carbon single bond between the C-3 position of the indoles and the carbonyl carbon of the aldehyde. jchemlett.com This general strategy can be applied to 4-methoxy-1H-indole-7-carbaldehyde to generate bis-indole systems.

Furthermore, amide-linked 7,7'-bis-indoles have been synthesized. This involves the initial conversion of a 7-formylindole to a 7-(aminomethyl)indole. researchgate.net This amine can then be coupled with an indole-7-carbaldehyde to form an imine-linked bis-indole, which can be subsequently reduced to an amine-linked bis-indole. researchgate.net Alternatively, the 7-aminomethylindole can react with dicarboxylic acid chlorides, such as adipoyl chloride, to form amide-linked bis-indoles. researchgate.net

| Indole Derivative 1 | Indole Derivative 2 / Reagent | Linker | Product Type | Reference |

| Indole | Aldehyde | Methylene | Bis(indolyl)methane | jchemlett.com |

| 7-Aminomethylindole | Indole-7-carbaldehyde | Imine | Imine-linked 7,7'-bis-indole | researchgate.net |

| 7-Aminomethylindole | Adipoyl chloride | Adipic diamide | Amide-linked 7,7'-bis-indole | researchgate.net |

Heterocyclic Ring Annulation onto the Indole Core

The indole nucleus of 4-methoxy-1H-indole-7-carbaldehyde can serve as a scaffold for the construction of more complex, fused heterocyclic systems.

Pyrroloquinoline and Pyrroloindole Architectures

The synthesis of pyrrolo[3,2-c]quinoline and pyrroloindole frameworks can be achieved through various synthetic strategies. One approach involves the intramolecular 1,3-dipolar cycloaddition of in situ generated azomethine ylides, which can be formed from aldehydes and secondary amines. This method has been used to prepare hexahydropyrrolo[3,2-c]quinolines. mdpi.com Another strategy for constructing the pyrrolo[2,3-c]quinoline skeleton involves the electrocyclization of a pyrrol-3-ylbenzene containing a carbodiimide moiety. beilstein-journals.org Pyrrolo[3,4-c]quinoline-1,3-diones have been synthesized from the reaction of isatin, diketene, and primary amines. nih.gov The pyrroloindole ring is a significant structure found in various natural products with biological activity. rsc.org

| Starting Material(s) | Key Reaction | Product Architecture | Reference |

| N-allyl-2-aminobenzaldehyde derivative & secondary amine | Intramolecular 1,3-dipolar cycloaddition | Hexahydropyrrolo[3,2-c]quinoline | mdpi.com |

| 2-(Pyrrol-3-yl)aniline derivative | Electrocyclization of a carbodiimide | Pyrrolo[2,3-c]quinoline | beilstein-journals.org |

| Isatin, diketene, primary amine | Multicomponent reaction | Pyrrolo[3,4-c]quinoline-1,3-dione | nih.gov |

| Indole-3-acetonitrile | (multi-step) | Pyrroloindole analogues | rsc.org |

Indazoles from Indole Carbaldehydes

Indazole derivatives are an important class of heterocyclic compounds in medicinal chemistry. nih.gov Various methods for the synthesis of indazoles have been developed. One common approach involves the reaction of hydrazine with ortho-fluorobenzonitriles. organic-chemistry.org Another strategy is the Cadogan reaction, which involves the reductive cyclization of a Schiff's base formed from a 2-nitrobenzaldehyde and an aniline derivative. nih.gov More directly related to indoles, it has been shown that N-aryl-1H-indazoles can be synthesized from common arylamino oximes. organic-chemistry.org The conversion of indoles to indazoles represents a ring transformation that can be promoted under specific reaction conditions.

| General Starting Material | General Method | Product | Reference |

| o-Fluorobenzonitriles | Reaction with hydrazine | Indazole | organic-chemistry.org |

| 2-Nitrobenzaldehyde and aniline | Cadogan reaction (reductive cyclization) | 2-Aryl-2H-indazole | nih.gov |

| Arylamino oximes | Base-promoted cyclization | N-Aryl-1H-indazole | organic-chemistry.org |

Scaffold Design for Supramolecular Chemistry and Advanced Materials

The potential utility of 4-Methoxy-1H-indole-7-carbaldehyde as a building block for supramolecular assemblies and advanced materials is yet to be investigated. In theory, the indole nitrogen, the methoxy oxygen, and the aldehyde functionality could all participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the construction of complex supramolecular architectures. However, no published research has explored these possibilities.

Fluorescent Indole Derivatives

The development of fluorescent probes and materials is a prominent area of research for many indole derivatives. The intrinsic fluorescence of the indole ring can be modulated by the introduction of various functional groups. The electron-donating methoxy group and the electron-withdrawing carbaldehyde group in 4-Methoxy-1H-indole-7-carbaldehyde could potentially lead to derivatives with interesting charge-transfer characteristics, which are often associated with strong fluorescence.

However, a thorough review of scientific databases reveals no studies on the synthesis or photophysical characterization of fluorescent derivatives originating from this specific compound. Consequently, no data on their absorption and emission spectra, quantum yields, or Stokes shifts are available. The table below, which would typically be populated with such experimental data, remains empty due to this lack of research.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Photoswitchable Indole Systems

Photoswitchable molecules, which can reversibly change their properties upon irradiation with light, are of great interest for applications in optical data storage, molecular machines, and photopharmacology. The incorporation of photochromic units, such as azobenzenes or spiropyrans, into an indole scaffold can lead to photoswitchable systems. The 4-Methoxy-1H-indole-7-carbaldehyde moiety could serve as a platform for such systems, with the aldehyde group providing a convenient synthetic handle for attaching a photochromic unit.

Nevertheless, the scientific literature contains no reports on the design, synthesis, or characterization of photoswitchable indole systems based on 4-Methoxy-1H-indole-7-carbaldehyde. The potential for this compound to act as a scaffold for molecular photoswitches remains an open and unaddressed question in the field of materials chemistry.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 1h Indole 7 Carbaldehyde and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (e.g., 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of indole (B1671886) derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides definitive assignments of all proton and carbon signals, confirming the specific substitution pattern.

While complete NMR data for 4-Methoxy-1H-indole-7-carbaldehyde is not widely published, extensive data is available for its structural isomers and derivatives, which allows for a detailed prediction of its spectral characteristics. For instance, the analysis of a closely related derivative, 7-iodo-4-methoxy-1H-indole-3-carbaldehyde , provides significant insight. rsc.org In this derivative, the aldehyde proton appears far downfield, and the methoxy (B1213986) protons are observed as a sharp singlet. rsc.org The aromatic protons show distinct splitting patterns corresponding to their positions on the indole ring. rsc.org

The expected ¹H NMR signals for 4-Methoxy-1H-indole-7-carbaldehyde would include a singlet for the aldehyde proton (CHO) around δ 9.8–10.2 ppm, a singlet for the methoxy group (OCH₃) protons around δ 3.8–4.0 ppm, and a broad singlet for the indole N-H proton. The protons on the pyrrole (B145914) and benzene (B151609) rings will exhibit chemical shifts and coupling constants dictated by their electronic environment. 2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for confirming the spatial proximity of the methoxy group protons to specific protons on the indole ring, solidifying the 4-methoxy substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Methoxy-indole-carbaldehyde Derivative. Data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde in DMSO-d₆. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 12.13 (s, 1H) | - |

| CHO | 10.31 (s, 1H) | 186.5 |

| H-2 | 7.98 (d, J = 3.1 Hz, 1H) | - |

| H-5 | 7.52 (d, J = 8.2 Hz, 1H) | 123.0 |

| H-6 | 6.64 (d, J = 8.2 Hz, 1H) | 105.0 |

| OCH₃ | 3.93 (s, 3H) | 55.7 |

| C-3 | - | 119.3 |

| C-3a | - | 132.3 |

| C-4 | - | 154.4 |

| C-7 | - | 67.5 |

| C-7a | - | 139.2 |

| s = singlet, d = doublet, J = coupling constant in Hz |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

While a crystal structure for 4-Methoxy-1H-indole-7-carbaldehyde is not publicly available, data from related indole derivatives such as Indole-3-carboxaldehyde (B46971) nih.gov and polymorphs of 5-methoxy-1H-indole-2-carboxylic acid biosynth.com offer a strong basis for understanding its solid-state characteristics. The indole ring system itself is essentially planar. rsc.org The conformation of the molecule would be influenced by the orientation of the methoxy and carbaldehyde substituents relative to the indole plane.

Table 2: Expected and Observed Structural Parameters for Indole Derivatives.

| Parameter | Description | Expected/Observed Value | Reference Compound |

| Indole Ring | Deviation from planarity | Low (essentially planar) | N-(1H-indol-2-ylmethylidene)-4-methoxyaniline rsc.org |

| Hydrogen Bonding | N-H donor to C=O acceptor | Present and significant | 5-methoxy-1H-indole-2-carboxylic acid biosynth.com |

| Intermolecular Interactions | C-H···π and C-H···O | Present, contributing to packing | N-(1H-indol-2-ylmethylidene)-4-methoxyaniline rsc.org |

| Supramolecular Structure | Formation of dimers or chains | Common via hydrogen bonds | 5-methoxy-1H-indole-2-carboxylic acid biosynth.com |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For 4-Methoxy-1H-indole-7-carbaldehyde (C₁₀H₉NO₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass. uni.lu

PubChemLite predicts a monoisotopic mass of 175.06332 Da for 4-Methoxy-1H-indole-7-carbaldehyde. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would be expected to readily form protonated molecules, [M+H]⁺, with an m/z of 176.07060. uni.lu

The fragmentation of the molecular ion provides valuable structural clues. Based on general fragmentation patterns of aldehydes and indoles, several key fragmentation pathways can be anticipated. libretexts.orgtsijournals.com

Loss of a hydrogen radical (-H•): Cleavage of the aldehydic C-H bond can lead to a stable [M-H]⁺ ion.

Loss of carbon monoxide (-CO): A characteristic fragmentation for aldehydes is the loss of the formyl group as CO, resulting in an [M-CO]⁺ ion.

Loss of a methyl radical (-•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, forming an [M-CH₃]⁺ ion.

Loss of the formyl group (-•CHO): Cleavage of the bond between the aldehyde and the aromatic ring results in an [M-CHO]⁺ ion. libretexts.org

Analysis of the MS/MS spectrum of the related isomer 4-methoxy-1H-indole-3-carbaldehyde shows major fragment ions at m/z 148, 146, and 133, corresponding to losses and rearrangements involving the formyl and methoxy groups. massbank.jp

Table 3: Predicted Mass Spectrometry Data for 4-Methoxy-1H-indole-7-carbaldehyde. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.07060 |

| [M+Na]⁺ | 198.05254 |

| [M-H]⁻ | 174.05604 |

| [M]⁺ | 175.06277 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of 4-Methoxy-1H-indole-7-carbaldehyde would be characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The IR spectrum of 7-iodo-4-methoxy-1H-indole-3-carbaldehyde shows characteristic peaks at 3214 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=O stretch), and various bands in the fingerprint region corresponding to C-O, C-N, and C-C bonds. rsc.org Based on this and general spectroscopic tables, the following absorptions can be predicted for 4-Methoxy-1H-indole-7-carbaldehyde:

N-H Stretching: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the indole ring. ias.ac.in The position and broadness of this peak can provide information about hydrogen bonding. biosynth.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Alkyl C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹. tsijournals.com Aldehydic C-H stretching often gives rise to two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. tsijournals.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (aldehyde) group is expected in the range of 1680-1705 cm⁻¹. tsijournals.com Its exact position is sensitive to conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region. ias.ac.in

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will show a strong C-O stretching band, typically around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Table 4: Predicted Infrared (IR) Absorption Frequencies for 4-Methoxy-1H-indole-7-carbaldehyde.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Indole N-H | Stretch | 3200 - 3400 | Medium, Sharp |

| Aldehyde C=O | Stretch | 1680 - 1705 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Weak |

| Methoxy C-O | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Methoxy C-H | Stretch | < 3000 | Medium |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to various indole (B1671886) derivatives to determine optimized geometry, vibrational frequencies, and electronic properties. nih.govdergipark.org.tr For instance, studies on molecules like 1-methylindole (B147185) and 4-nitro-1H-indole-carboxaldehyde have utilized the B3LYP functional with basis sets such as cc-pVTZ and 6-311G(d,p) to achieve reliable results. nih.govdergipark.org.tr These studies provide a framework for understanding the electronic landscape of the 4-Methoxy-1H-indole-7-carbaldehyde molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the ease of electron transfer. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can exhibit significant biological activity. nih.gov

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates high reactivity. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. researchgate.netnih.gov |

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. Conformational analysis of 4-Methoxy-1H-indole-7-carbaldehyde would involve studying the rotation around key single bonds, such as the bond connecting the carbaldehyde group to the indole ring and the bond of the methoxy (B1213986) group.

Computational studies on related indole carbaldehydes have shown that different conformers can exist with varying stabilities. For instance, in 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, two different conformers, related by rotation about the S-N bond, were found to co-crystallize in the asymmetric unit. mdpi.comresearchgate.net DFT calculations revealed that the energy barrier for rotation between these conformers is relatively low, in the range of 2.5–5.5 kcal/mol. mdpi.comresearchgate.net Similarly, for chloro-7-azaindole-3-carbaldehydes, DFT calculations were used to determine the relative stability of different dimeric arrangements, which depended on the orientation of the aldehyde group. mdpi.com These findings highlight that the aldehyde and methoxy groups in 4-Methoxy-1H-indole-7-carbaldehyde likely influence its preferred conformation and the planarity of the molecule.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, including FT-IR, FT-Raman, UV-Vis, and NMR spectra. By calculating theoretical vibrational frequencies and chemical shifts, researchers can make detailed assignments of experimental spectra, leading to a more robust characterization of the molecular structure. dergipark.org.trresearchgate.net

For example, in the study of 1-methylindole, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to assign normal modes in the vibrational spectra based on total energy distribution (TED). dergipark.org.trresearchgate.net Similarly, theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can be compared with experimental results to understand electronic transitions. nih.gov The gauge-invariant atomic orbital (GIAO) method is commonly employed to predict NMR chemical shifts, and including solvent effects in these calculations can improve the correlation with experimental data. dergipark.org.trresearchgate.net Such theoretical predictions for 4-Methoxy-1H-indole-7-carbaldehyde would be invaluable for confirming its structure and understanding its spectroscopic signatures.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and intermediates. Quantum chemical calculations and molecular dynamics simulations can be applied to study reaction mechanisms, such as the electrophilic substitution reactions common to indoles. pku.edu.cn

A study on the electrophilic aminoalkenylation of indoles with keteniminium ions revealed that the reaction mechanism can be complex, sometimes involving post-transition state bifurcation (PTSB), where a single transition state leads to multiple products. pku.edu.cn The regioselectivity of the reaction was found to be dynamically controlled. pku.edu.cn Such simulations for 4-Methoxy-1H-indole-7-carbaldehyde could elucidate the mechanisms of its synthesis and subsequent reactions, providing insights into reaction kinetics and thermodynamics. For example, understanding the Vilsmeier-Haack formylation reaction often used to introduce the aldehyde group could be optimized through such theoretical studies.

Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Molecular Design (excluding biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties. nih.govnih.gov In the context of molecular design, QSAR can be used to predict properties such as solubility, lipophilicity (LogP), and electronic characteristics without synthesizing the compound. cmu.ac.th These studies typically involve optimizing molecular geometries using methods like DFT and then calculating a variety of molecular descriptors. nih.gov

A genetic function algorithm (GFA) or other statistical methods are then used to build a model that links these descriptors to a specific property. nih.govcmu.ac.th While often used for biological activity, QSAR models can be tailored to predict non-biological endpoints relevant to material science or chemical synthesis. For 4-Methoxy-1H-indole-7-carbaldehyde, a QSAR study could help in designing derivatives with tailored electronic or physical properties by identifying which structural features (e.g., substituents, molecular shape) are most influential. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering detailed information about conformational changes and intermolecular interactions. mdpi.com MD simulations can be used to analyze the stability of a molecule in a particular environment, such as in a solvent, or its interaction with other molecules or surfaces. mdpi.comdntb.gov.ua

For indole derivatives, MD simulations have been employed to investigate the dynamic structure and energetic information of protein-ligand interactions. mdpi.comdntb.gov.ua In a non-biological context, MD simulations of 4-Methoxy-1H-indole-7-carbaldehyde could model its behavior in different solvents to understand solvation effects on its stability and reactivity. Furthermore, these simulations can shed light on how molecules of 4-Methoxy-1H-indole-7-carbaldehyde interact with each other in the solid state, helping to explain crystal packing and intermolecular forces like hydrogen bonding and π-π stacking.

Applications in Chemical Synthesis and Advanced Materials Science

Role as Key Intermediates in Complex Organic Synthesis

4-Methoxy-1H-indole-7-carbaldehyde serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. The aldehyde functionality allows for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the methoxy (B1213986) group can influence the reactivity and properties of the resulting products. bldpharm.com

While the indole (B1671886) nucleus is a common feature in many biologically active natural products, the application of 4-Methoxy-1H-indole-7-carbaldehyde as a starting material for the synthesis of non-medicinal natural products is an area of ongoing research. The synthesis of various indole alkaloids, which are a large class of naturally occurring compounds, often involves precursors with similar substitution patterns. nih.govresearchgate.net For instance, the core structure of many alkaloids can be constructed through reactions involving the aldehyde group of an indole-carbaldehyde. orientjchem.org Although direct examples of the synthesis of non-medicinal natural products from 4-Methoxy-1H-indole-7-carbaldehyde are not extensively documented, its structural similarity to key intermediates in known alkaloid syntheses suggests its potential as a valuable building block in this field.

The indole scaffold is present in various agrochemicals, including plant growth regulators. While specific examples detailing the use of 4-Methoxy-1H-indole-7-carbaldehyde as a direct precursor for commercial agrochemicals without discussing their biological efficacy are limited, its chemical reactivity makes it a plausible candidate for the synthesis of such compounds. The aldehyde group can be readily converted into other functional groups commonly found in agrochemicals, and the methoxy group can modulate the physicochemical properties of the final molecule, which is a critical aspect in the design of effective agricultural products. nih.gov

Development of Chemosensors and Molecular Probes

The development of fluorescent chemosensors for the detection of various analytes is a rapidly growing field. Indole derivatives are known for their inherent fluorescence properties, making them attractive candidates for the design of such sensors. acs.org While direct applications of 4-Methoxy-1H-indole-7-carbaldehyde in commercially available chemosensors are not widely reported, its aldehyde group provides a convenient handle for the synthesis of Schiff base derivatives. Schiff bases derived from aldehydes and amines are a well-established class of compounds used in the development of fluorescent probes for detecting metal ions and other species. nih.gov The formation of a Schiff base with an appropriate amine can lead to a molecule with tailored photophysical properties, such as changes in fluorescence upon binding to a target analyte. dergipark.org.trekb.eg Research on related indole-based Schiff bases has shown their potential for detecting heavy metal ions, suggesting a promising avenue for the application of 4-Methoxy-1H-indole-7-carbaldehyde in environmental monitoring and analytical chemistry. nih.govfrontiersin.orgajchem-b.com

Materials for Optoelectronic Applications

The unique electronic properties of the indole ring system make it a valuable component in the design of materials for optoelectronic applications. Derivatives of 4-Methoxy-1H-indole-7-carbaldehyde have shown potential in areas such as aggregation-induced emission and dye-sensitized solar cells.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, imaging, and light-emitting devices. Schiff bases are a class of compounds that can exhibit AIE. dergipark.org.tr The reaction of an aldehyde, such as 4-Methoxy-1H-indole-7-carbaldehyde, with a suitable amine can lead to the formation of Schiff bases with AIE characteristics. nih.gov While specific studies on the AIE properties of Schiff bases derived directly from 4-Methoxy-1H-indole-7-carbaldehyde are emerging, the general principle suggests that restricting the intramolecular rotation of the C=N bond in the aggregated state can lead to enhanced fluorescence emission. This makes derivatives of this compound promising candidates for the development of novel AIE-active materials.

Future Directions in Research on 4 Methoxy 1h Indole 7 Carbaldehyde

Exploration of Novel Reaction Pathways and Catalytic Systems

The future synthesis of 4-Methoxy-1H-indole-7-carbaldehyde and its derivatives will likely focus on the development of more efficient, sustainable, and innovative reaction pathways. While traditional methods like the Vilsmeier-Haack and Fischer indole (B1671886) syntheses provide access to such compounds, emerging research points towards new catalytic systems that offer improved yields, regioselectivity, and functional group tolerance. researchgate.net

Future investigations could explore the use of transition-metal catalysis, a powerful tool in modern organic synthesis. nih.gov For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the methoxy (B1213986) or aldehyde groups onto a pre-functionalized indole ring with high precision. nih.gov The development of novel ligands for these catalytic systems could further enhance their efficiency and applicability.

Furthermore, the exploration of C-H activation strategies presents an exciting frontier. Directing group-assisted C-H functionalization could enable the regioselective introduction of the formyl group at the C7 position of a 4-methoxyindole (B31235) precursor, bypassing the need for classical electrophilic substitution reactions which can sometimes lead to mixtures of isomers. Iron-catalyzed oxidative C(sp³)-H functionalization of indolin-2-ones has been shown to be a switchable approach for creating valuable indole derivatives, suggesting that similar iron-based catalysts could be developed for the synthesis of 4-Methoxy-1H-indole-7-carbaldehyde. northeastern.edu

Photoredox catalysis is another burgeoning area that could be harnessed for the synthesis of this compound. Light-mediated reactions often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. Research into photoredox-catalyzed formylation or methoxylation of indole derivatives could pave the way for novel and sustainable synthetic routes.

Design and Synthesis of Advanced Indole-Fused Heterocycles

The aldehyde functionality of 4-Methoxy-1H-indole-7-carbaldehyde serves as a versatile handle for the construction of more complex, fused heterocyclic systems. The indole nucleus is a common motif in a vast array of biologically active natural products and pharmaceutical agents, and fusing it with other heterocyclic rings can lead to novel compounds with enhanced or entirely new properties. researchgate.netnih.govzenodo.org

Future research should focus on utilizing 4-Methoxy-1H-indole-7-carbaldehyde as a key building block in the synthesis of advanced indole-fused heterocycles. For example, condensation reactions of the aldehyde with various binucleophiles can lead to the formation of fused pyrimidines, benzodiazepines, or other nitrogen-containing ring systems. rsc.org The development of one-pot, multicomponent reactions starting from 4-Methoxy-1H-indole-7-carbaldehyde would be a particularly efficient strategy for generating libraries of diverse indole-fused heterocycles. zenodo.org

Recent advances in the synthesis of 3,4-fused tricyclic indoles using methods like intramolecular iodolactonization and N-heterocyclic carbene (NHC)-catalyzed annulation could be adapted for derivatives of 4-Methoxy-1H-indole-7-carbaldehyde. rsc.org The strategic placement of the methoxy group on the indole ring can influence the electronic properties and reactivity of the system, potentially leading to novel and selective cyclization pathways.

Furthermore, the synthesis of indole-fused seven-membered rings, which are present in some biologically active natural products, represents a challenging yet rewarding area of research. The development of catalytic systems, such as photoredox catalysis, that can mediate the intramolecular cyclization of derivatives of 4-Methoxy-1H-indole-7-carbaldehyde could provide access to these complex and valuable scaffolds.

Computational Design of Functionalized Indole Derivatives for Specific Chemical Applications

Computational chemistry offers a powerful and increasingly accessible tool for accelerating the discovery and design of new functional molecules. In the context of 4-Methoxy-1H-indole-7-carbaldehyde, computational methods can be employed to predict the properties of its derivatives and to guide the synthesis of compounds with specific applications in mind.

Future research in this area should involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and spectroscopic properties of 4-Methoxy-1H-indole-7-carbaldehyde and its potential derivatives. nih.gov These calculations can provide valuable insights into reaction mechanisms, helping to optimize existing synthetic routes and to design novel ones. For instance, computational studies can help in understanding the regioselectivity of nucleophilic additions to the indole ring, a crucial aspect in the synthesis of functionalized indoles. nih.govacs.org

Molecular docking simulations can be used to design derivatives of 4-Methoxy-1H-indole-7-carbaldehyde with specific biological targets. nih.gov By modeling the interactions between potential drug candidates and their protein receptors, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and selectivities. This approach can significantly streamline the drug discovery process.

Beyond biological applications, computational methods can also be used to design novel materials based on the 4-Methoxy-1H-indole-7-carbaldehyde scaffold. For example, calculations of properties like HOMO-LUMO gaps, ionization potentials, and electron affinities can help in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of High-Throughput Synthetic Methodologies

To fully explore the chemical space around the 4-Methoxy-1H-indole-7-carbaldehyde scaffold, the development of high-throughput synthesis (HTS) methodologies is crucial. HTS allows for the rapid generation of large libraries of related compounds, which can then be screened for desired properties, such as biological activity or material performance. nih.gov

Future efforts in this domain should focus on adapting and developing automated synthesis platforms for the parallel synthesis of derivatives of 4-Methoxy-1H-indole-7-carbaldehyde. rug.nl This could involve the use of solid-phase synthesis, where the indole scaffold is attached to a resin, allowing for the easy addition of various building blocks and the purification of the final products. nih.gov

Flow chemistry is another powerful technology that is well-suited for high-throughput synthesis. nih.gov Continuous flow reactors offer precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields and purity. The development of flow-based methods for the key reactions involved in the synthesis and functionalization of 4-Methoxy-1H-indole-7-carbaldehyde would enable the rapid and efficient production of compound libraries. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Methoxy-1H-indole-7-carbaldehyde?

- Methodological Answer : Synthesis typically involves regioselective formylation of indole precursors. A key approach (adapted from related indole-carbaldehyde syntheses) includes:

Formylation : Use of Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 7-position .

Protection/Deprotection : Methoxy group installation via alkylation or demethylation steps, ensuring regiochemical control .

Purification : Chromatography or recrystallization to isolate the product. Challenges in purification due to sensitivity to oxidation require inert atmospheres .

Q. Table 1: Representative Synthetic Approaches

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Formylation at C7, methoxylation | 65–75 | |

| Reductive Amination | Intermediate reduction, oxidation | 50–60 |

Q. How is 4-Methoxy-1H-indole-7-carbaldehyde characterized in academic research?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 190.06) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX for structure refinement. Example: C–H···π interactions in crystal packing .

- Chromatography : HPLC purity analysis (>95%) under reverse-phase conditions .

Q. What are the primary applications of 4-Methoxy-1H-indole-7-carbaldehyde in scientific research?

- Methodological Answer :

- Building Block : Used to synthesize indole-based pharmacophores (e.g., antiviral or anticancer agents) via condensation or cross-coupling reactions .

- Enzyme Inhibition Studies : The aldehyde group acts as an electrophilic warhead in covalent inhibitor design .

- Material Science : Functionalization of polymers or metal-organic frameworks (MOFs) via aldehyde reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and SC-XRD data. For example, ambiguous NOE signals can be clarified via DFT calculations (e.g., Gaussian or ORCA software) .

- Structure Validation Tools : Use PLATON (Twining detection) or SHELXL’s ADDSYM to identify missed symmetry in crystallography .

- Reproducibility : Re-synthesize the compound under controlled conditions to rule out batch-specific impurities .

Q. What strategies optimize the yield of 4-Methoxy-1H-indole-7-carbaldehyde in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Evaluate Pd/C or Au nanoparticles for selective formylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require strict anhydrous conditions .

- Flow Chemistry : Continuous flow systems improve scalability and reduce side reactions (e.g., over-oxidation) .

Q. Table 2: Optimization Parameters

| Parameter | Impact on Yield | Reference |

|---|---|---|

| Temperature (80°C vs. 100°C) | Higher temps risk decomposition | |

| Catalyst Loading (5 mol% vs. 10 mol%) | Excess catalyst increases byproducts |

Q. How can computational modeling predict the reactivity of 4-Methoxy-1H-indole-7-carbaldehyde?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites) .

- DFT Calculations : Predict electrophilic reactivity (Fukui indices) at the aldehyde group for reaction mechanism insights .

- MD Simulations : Assess stability in aqueous vs. lipid environments for drug delivery applications .

Q. What experimental designs are used to study the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : MIC determination against S. aureus or E. coli .

- Enzyme Inhibition : IC₅₀ measurements via fluorescence-based assays (e.g., protease inhibition) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing methoxy with ethoxy) and compare bioactivity .

Q. How is crystallographic data for 4-Methoxy-1H-indole-7-carbaldehyde validated in academic settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.